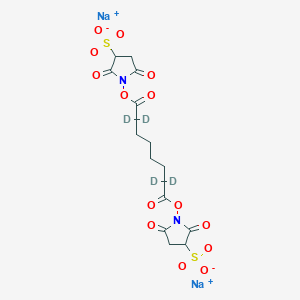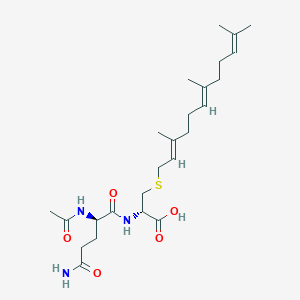
N-methyl-N'-(propargyl-PEG4)-Cy5 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N’-(propargyl-PEG4)-Cy5: is a compound that belongs to the class of cyanine dyes. These dyes are known for their strong fluorescence properties, making them highly valuable in various scientific applications. The compound consists of a cyanine dye linked to a polyethylene glycol (PEG) chain, which enhances its solubility and stability in aqueous solutions. The propargyl group allows for further functionalization through click chemistry, a versatile and efficient method for chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(propargyl-PEG4)-Cy5 typically involves the following steps:
Synthesis of the Cyanine Dye Core: The cyanine dye core is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
Attachment of the PEG Chain: The PEG chain is attached to the cyanine dye core through esterification or amidation reactions.
Introduction of the Propargyl Group: The propargyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the PEG chain is replaced by the propargyl group.
Industrial Production Methods: Industrial production of N-methyl-N’-(propargyl-PEG4)-Cy5 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: The product is purified using techniques like column chromatography, recrystallization, or HPLC (High-Performance Liquid Chromatography).
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: The propargyl group in N-methyl-N’-(propargyl-PEG4)-Cy5 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the propargyl group in the presence of a copper catalyst to form triazole linkages.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions, these derivatives are often used for further functionalization or as intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Fluorescent Probes: N-methyl-N’-(propargyl-PEG4)-Cy5 is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology:
Protein Labeling: It is used to label proteins and other biomolecules for tracking and studying their interactions and functions.
Medicine:
Diagnostic Imaging: N-methyl-N’-(propargyl-PEG4)-Cy5 is used in diagnostic imaging to detect and monitor diseases such as cancer.
Industry:
Material Science: The compound is used in the development of advanced materials with specific optical properties.
Wirkmechanismus
Fluorescence Mechanism: The fluorescence of N-methyl-N’-(propargyl-PEG4)-Cy5 is due to the electronic transitions within the cyanine dye core. When the compound absorbs light, electrons are excited to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of fluorescence.
Molecular Targets and Pathways:
Bioimaging: The compound targets specific biomolecules or cellular structures, allowing for their visualization through fluorescence microscopy.
Protein Labeling: It binds to proteins, enabling their detection and study in various biological assays.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N’-(propargyl-PEG4)-Cy3: Similar to N-methyl-N’-(propargyl-PEG4)-Cy5 but with different excitation and emission wavelengths.
N-methyl-N’-(propargyl-PEG4)-Cy7: Another cyanine dye with longer wavelength fluorescence properties.
Uniqueness:
Fluorescence Properties: N-methyl-N’-(propargyl-PEG4)-Cy5 has unique excitation and emission wavelengths, making it suitable for specific applications where other cyanine dyes may not be effective.
Solubility and Stability: The PEG chain enhances the solubility and stability of the compound in aqueous solutions, making it more versatile for various applications.
Eigenschaften
Molekularformel |
C37H47ClN2O4 |
|---|---|
Molekulargewicht |
619.2 g/mol |
IUPAC-Name |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


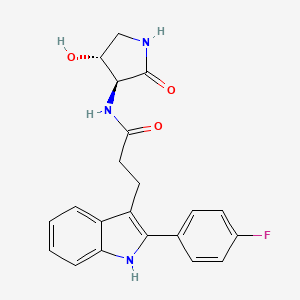
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
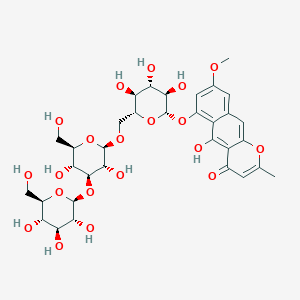
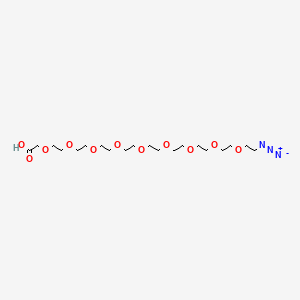

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)
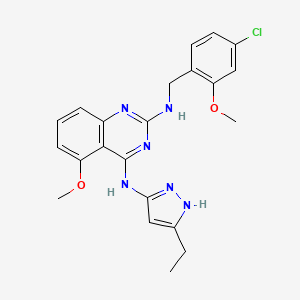
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
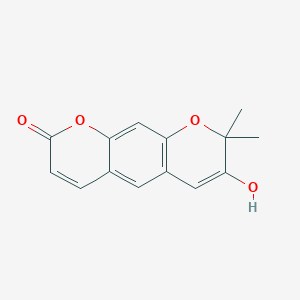
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)
